2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid
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Description
2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid is a synthetic compound used in scientific research for its unique biochemical and physiological effects. It is commonly referred to as FMAH, and its chemical formula is C26H29NO4.
Scientific Research Applications
Synthesis and Structural Characterization
- Spiro dihydrofuran fluorene derivatives were synthesized via oxidative cycloaddition, a process that can involve compounds related to 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid (Savitha et al., 2007).
- Alkaline hydrolysis of specific spiro compounds resulted in compounds like (9H-fluorene-9-yl)urea, demonstrating the transformation possibilities of fluorene derivatives (Todorov et al., 2012).
Organic Electronics
- Novel spiro[fluorene-7,9′-benzofluorene]-based materials, related to this compound, were used in blue organic electroluminescent devices (Kim et al., 2008).
Photophysical Properties
- Fluorene derivatives have been shown to possess blue emissive properties, which could be pertinent to the study of similar compounds like this compound (Athira et al., 2020).
Polymer Chemistry
- Novel polyimides derived from spiro compounds showed high organosolubility and optical transparency, illustrating potential applications in polymer science (Zhang et al., 2010).
Properties
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c26-22(27)13-15-12-21(24(15)10-5-11-24)25-23(28)29-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,15,20-21H,5,10-14H2,(H,25,28)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAFTZMYZVKJMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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